molecular formula C12H11Cl4NO B14305545 N-Benzyl-2,2,2-trichloro-N-(3-chloroprop-2-en-1-yl)acetamide CAS No. 117343-79-0

N-Benzyl-2,2,2-trichloro-N-(3-chloroprop-2-en-1-yl)acetamide

Katalognummer: B14305545
CAS-Nummer: 117343-79-0
Molekulargewicht: 327.0 g/mol
InChI-Schlüssel: PGMIZCXHSMELJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-2,2,2-trichloro-N-(3-chloroprop-2-en-1-yl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzyl group, trichloroacetyl group, and a chloropropenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2,2,2-trichloro-N-(3-chloroprop-2-en-1-yl)acetamide typically involves the reaction of benzylamine with trichloroacetyl chloride, followed by the addition of 3-chloroprop-2-en-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction temperature is maintained at a specific range to optimize yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction is monitored using analytical techniques such as gas chromatography or high-performance liquid chromatography to ensure the purity and consistency of the product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-2,2,2-trichloro-N-(3-chloroprop-2-en-1-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-2,2,2-trichloro-N-(3-chloroprop-2-en-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Benzyl-2,2,2-trichloro-N-(3-chloroprop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl 2,2,2-trichloroacetimidate: Similar in structure but differs in the functional groups attached to the benzyl ring.

    2,2,2-Trichloroacetimidic acid benzyl ester: Another related compound with similar reactivity.

Uniqueness

N-Benzyl-2,2,2-trichloro-N-(3-chloroprop-2-en-1-yl)acetamide is unique due to the presence of both trichloroacetyl and chloropropenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require these unique characteristics.

Eigenschaften

CAS-Nummer

117343-79-0

Molekularformel

C12H11Cl4NO

Molekulargewicht

327.0 g/mol

IUPAC-Name

N-benzyl-2,2,2-trichloro-N-(3-chloroprop-2-enyl)acetamide

InChI

InChI=1S/C12H11Cl4NO/c13-7-4-8-17(11(18)12(14,15)16)9-10-5-2-1-3-6-10/h1-7H,8-9H2

InChI-Schlüssel

PGMIZCXHSMELJZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(CC=CCl)C(=O)C(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.